Chloroatranorin
Overview
Description
Chloroatranorin is a naturally occurring compound found in various lichen species. It is a chlorinated derivative of atranorin, a well-known lichen metabolite. This compound is classified as a depside, a type of phenolic compound, and is known for its diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties .
Mechanism of Action
Target of Action
Chloroatranorin, also known as Chloratranorin, is a compound found in lichens
Biochemical Pathways
This compound is a type of phenolic compound . Phenolic compounds are often produced via the acetate-polymalonate pathway, also known as the polyketide pathway . This pathway involves the condensation of acetyl and malonyl CoA units to form a carbon skeleton, which is then modified by various enzymes to produce the final product . .
Result of Action
Some lichen compounds have been found to exhibit antimicrobial, antioxidant, and anticancer effects . It’s possible that this compound may have similar effects, but this requires further investigation.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the stability of this compound can be affected by the pH value and the type of solvent used for extraction . It was found to be most stable in acetonitrile and less stable in the presence of strong acid or a strong base . This suggests that the efficacy and stability of this compound could be influenced by the pH and other conditions of its environment.
Biochemical Analysis
Biochemical Properties
Chloroatranorin interacts with various biomolecules in the lichen’s biochemical reactions. It is most stable in acetonitrile among six tested solvents, and the presence of strong acid or a strong base destabilizes the compound
Cellular Effects
Lichens and their secondary metabolites, including this compound, have been investigated for various pharmacological activities, including antimicrobial, antioxidant, antiviral, anticancer, antigenotoxic, anti-inflammatory, antipyretic, and analgesic effects .
Temporal Effects in Laboratory Settings
This compound has been found to be stable in different extraction solvents and at different pH values over time . Information on the product’s long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Metabolic Pathways
It is known to be a secondary metabolite in lichens
Transport and Distribution
It is known to be a secondary metabolite in lichens
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloroatranorin can be synthesized through the chlorination of atranorin. The process involves the introduction of chlorine atoms into the atranorin molecule under controlled conditions. The reaction typically requires a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, and is carried out in an inert solvent like dichloromethane or chloroform. The reaction is usually performed at low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound involves the extraction of lichens containing atranorin, followed by chlorination. The extraction process typically uses solvents like acetone or ethanol to obtain crude extracts, which are then purified using chromatographic techniques. The purified atranorin is subsequently chlorinated to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Chloroatranorin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chloroatranol, a degradation product.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Chloroatranol
Reduction: Dechlorinated derivatives
Substitution: Various substituted phenolic compounds
Scientific Research Applications
Chloroatranorin has several scientific research applications:
Comparison with Similar Compounds
Chloroatranorin is similar to other lichen-derived compounds, such as:
Atranorin: The parent compound of this compound, known for its antimicrobial and antioxidant properties.
Usnic Acid: Another lichen metabolite with strong antimicrobial and anticancer activities.
Evernic Acid: Exhibits antibacterial, antifungal, and antioxidant activities.
Uniqueness: this compound’s uniqueness lies in its chlorinated structure, which enhances its biological activities compared to non-chlorinated counterparts like atranorin .
Properties
IUPAC Name |
(3-hydroxy-4-methoxycarbonyl-2,5-dimethylphenyl) 5-chloro-3-formyl-2,4-dihydroxy-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO8/c1-7-5-11(8(2)15(22)12(7)18(25)27-4)28-19(26)13-9(3)14(20)17(24)10(6-21)16(13)23/h5-6,22-24H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZLZZCDSLOCNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)C)OC(=O)C2=C(C(=C(C(=C2O)C=O)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197318 | |
Record name | Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479-16-3 | |
Record name | Chloratranorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-chloro-5-formyl-4,6-dihydroxy-2-methyl-, 3-hydroxy-4-(methoxycarbonyl)-2,5-dimethylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROATRANORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/433PEB1G7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of biological activities have been reported for chloroatranorin?
A1: this compound has demonstrated antimicrobial activity against a range of microorganisms, including Gram-positive bacteria, yeasts, and filamentous fungi [, , , , ]. Notably, its activity against Candida species was particularly potent, even surpassing the commonly used antifungal drug fluconazole []. This compound also exhibits antioxidant activity, effectively scavenging DPPH radicals [, , , ].
Q2: What is the chemical structure of this compound?
A2: this compound is a depside, a class of lichen compounds formed by the esterification of two phenolic acids. Structurally, it is closely related to atranorin, differing only by the presence of a chlorine atom.
Q3: Can you provide the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C19H15ClO8, and its molecular weight is 406.77 g/mol.
Q4: What spectroscopic data is available for characterizing this compound?
A4: While specific spectroscopic data for this compound might not be comprehensively detailed in the provided research, it's important to note that techniques like infrared (IR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed for characterizing lichen compounds, including depsides like this compound [, ]. These techniques provide valuable information regarding functional groups, electronic transitions, and structural arrangements within the molecule.
Q5: Does this compound exhibit any catalytic properties?
A5: Current research primarily focuses on this compound's biological activities. Information regarding its catalytic properties and potential applications in chemical reactions is limited and requires further investigation.
Q6: What is the ecological role of this compound in lichens?
A6: While the exact ecological function of this compound is not fully elucidated, its presence in the outer cortex of lichen thalli suggests a potential role in photoprotection, shielding the photosynthetic partner from excessive UV radiation [, ].
Q7: How does light influence the accumulation of this compound in lichens?
A7: Research on Evernia prunastri indicates that light plays a crucial role in regulating this compound accumulation. Red light pulses were found to enhance the initial accumulation of this compound, while subsequent exposure to far-red light diminished its levels []. This suggests a complex interplay between light wavelengths and the biosynthesis of this compound.
Q8: Are there any concerns regarding the environmental impact and degradation of this compound?
A8: Information regarding the ecotoxicological effects and degradation pathways of this compound is currently limited. Considering its biological activity and potential release into the environment through lichen decomposition or leaching, further research on its fate and potential effects on ecosystems is warranted.
Q9: Can this compound be synthesized chemically?
A10: While this compound itself might not have a widely reported synthetic route, the synthesis of related para-β-orcinol depsides, including this compound, has been achieved []. These synthetic approaches provide valuable insights into the structural features crucial for biological activity and can pave the way for developing this compound derivatives with enhanced properties.
Q10: Is there any research on the pharmacokinetics and pharmacodynamics of this compound?
A10: Current research primarily focuses on the in vitro activities of this compound. Information regarding its absorption, distribution, metabolism, and excretion (ADME) in living organisms is limited and requires further investigation to evaluate its potential for therapeutic applications.
Q11: Are there any known toxicological concerns associated with this compound?
A13: this compound is known to be a contact allergen, particularly in individuals sensitive to oakmoss absolute, a fragrance ingredient derived from lichens like Evernia prunastri [, ]. Studies have shown that this compound can elicit allergic reactions at very low concentrations, even surpassing its closely related counterpart, atranol []. This highlights the importance of considering its allergenic potential, especially in cosmetic and fragrance applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.